molecular formula C15H27NO3 B5910094 oxacyclohexadecane-2,13-dione 13-oxime

oxacyclohexadecane-2,13-dione 13-oxime

Cat. No. B5910094
M. Wt: 269.38 g/mol
InChI Key: ALVVVGFCZNOOFD-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxacyclohexadecane-2,13-dione 13-oxime, also known as OCH, is a small molecule that has been widely used in scientific research. It is a cyclic imide that contains an oxime functional group. OCH has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Scientific Research Applications

1. Application in Fragrance Materials

Oxacyclohexadecane-2,13-dione 13-oxime is primarily recognized for its application in the field of fragrance materials. This chemical is a part of a larger group of compounds known for their roles in fragrance structural groups, specifically macrocyclic lactone and lactide derivatives. Studies and reviews focusing on this compound have been conducted to understand its effects and safety when used as a fragrance ingredient​​.

2. Toxicological Research

Extensive research has been conducted to assess the safety of oxacyclohexadecane-2,13-dione 13-oxime, particularly in the context of its use as a fragrance material. This includes examining its potential toxicological effects. The Research Institute for Fragrance Materials (RIFM) has been involved in these assessments, collaborating with various universities and research institutes. This research is crucial for determining the safety and potential risks associated with the use of this compound in various products​​.

3. Regulatory Oversight and Environmental Impact

The United States Environmental Protection Agency (EPA) keeps a record of substances like oxacyclohexadecane-2,13-dione 13-oxime in their Substance Registry Services. This indicates the chemical's significance in regulatory terms, including its environmental impact and regulatory status. Such databases are vital for researchers and policymakers in understanding the broader implications of using this chemical in various industries​​.

properties

IUPAC Name

(13E)-13-hydroxyimino-oxacyclohexadecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c17-15-12-8-6-4-2-1-3-5-7-10-14(16-18)11-9-13-19-15/h18H,1-13H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVVGFCZNOOFD-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCCC(=NO)CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=O)OCCC/C(=N/O)/CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Oxacyclohexadecane-2,13-dione 13-oxime

CAS RN

38538-07-7
Record name Oxacyclohexadecane-2,13-dione 13-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxacyclohexadecane-2,13-dione 13-oxime
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oxacyclohexadecane-2,13-dione 13-oxime
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oxacyclohexadecane-2,13-dione 13-oxime
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oxacyclohexadecane-2,13-dione 13-oxime
Reactant of Route 5
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Reactant of Route 6
oxacyclohexadecane-2,13-dione 13-oxime

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